molecular formula C4H9NO2 B6159896 (2S,3R)-2-(hydroxymethyl)azetidin-3-ol CAS No. 1932211-23-8

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Cat. No.: B6159896
CAS No.: 1932211-23-8
M. Wt: 103.1
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Description

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a chiral, enantiopure azetidine derivative of high interest in pharmaceutical research and organic synthesis. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a crucial scaffold in medicinal chemistry, often used to improve the potency and metabolic stability of drug candidates. This compound features both a hydroxymethyl substituent and a hydroxyl group on the azetidine ring, providing multiple synthetic handles for further chemical modification. Its specific (2S,3R) stereochemistry makes it a valuable building block for the synthesis of stereochemically defined molecules, potentially for investigating structure-activity relationships or developing novel enzyme inhibitors. Researchers may utilize this compound as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) or as a core structure in probe or library development. This product is strictly intended for research purposes in a controlled laboratory environment and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1932211-23-8

Molecular Formula

C4H9NO2

Molecular Weight

103.1

Purity

95

Origin of Product

United States

Chemical Transformations and Derivatization of 2s,3r 2 Hydroxymethyl Azetidin 3 Ol and Azetidinol Derivatives

Functional Group Interconversions on the Azetidine (B1206935) Ring

The hydroxyl and hydroxymethyl groups, along with the secondary amine, provide three reactive sites for functionalization, enabling a wide range of derivatizations.

Reactions at the Hydroxyl Moiety (e.g., Esterification, Etherification)

The two hydroxyl groups in (2S,3R)-2-(hydroxymethyl)azetidin-3-ol—a primary and a secondary one—exhibit different reactivities, which can be exploited for selective transformations. Generally, primary alcohols are more reactive towards many reagents than secondary alcohols due to reduced steric hindrance.

Esterification: The formation of esters from alcohols is a common transformation. libretexts.org In the context of a molecule like this compound, selective esterification of the primary hydroxyl group is often achievable. For instance, bulky acylating agents can preferentially react at the less sterically hindered primary position. A procedure for the highly selective formylation of primary hydroxyl groups using 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide has been described, which could likely be applied to this system. nih.gov

Etherification: Ether formation is another key strategy for modifying hydroxyl groups, often used for installing protecting groups. libretexts.org The choice of reagent can dictate the selectivity between the primary and secondary hydroxyls. For example, trityl chloride is known to react selectively with primary alcohols. uobaghdad.edu.iq Silyl (B83357) ethers are also common protecting groups, formed by reacting the alcohol with a silyl halide in the presence of a base. masterorganicchemistry.com The relative reactivity of the hydroxyl groups can also be influenced by intramolecular hydrogen bonding, potentially altering the expected selectivity. masterorganicchemistry.com In some systems, hydroxymethyl groups have shown higher reactivity towards etherification compared to other hydroxyls. researchgate.net

The table below summarizes common methods for hydroxyl group protection that could be applied to this compound.

Protecting GroupReagent(s)Typical Deprotection ConditionsSelectivity
Silyl Ether (e.g., TBDMS)tert-Butyldimethylsilyl chloride, ImidazoleFluoride source (e.g., TBAF)Generally favors primary OH
Ester (e.g., Acetate)Acetic anhydride, PyridineAcid or base hydrolysisCan be selective
Trityl (Tr) EtherTrityl chloride, PyridineMild acid, Catalytic hydrogenationHighly selective for primary OH
Benzyl (B1604629) (Bn) EtherBenzyl bromide, NaHCatalytic hydrogenation (e.g., H₂, Pd/C)Can be selective

Transformations Involving the Hydroxymethyl Group

The primary hydroxymethyl group at the C2 position can be converted into other important functional groups, most notably aldehydes and carboxylic acids. Oxidation of the hydroxymethyl group provides a direct route to azetidine-2-carbaldehydes or azetidine-2-carboxylic acids, which are valuable intermediates in their own right. wikipedia.orgnih.govmedchemexpress.com

A key transformation is the oxidation of an N-protected azetidine-2-methanol to the corresponding N-protected azetidine-2-carboxylic acid. This has been achieved efficiently using an oxidizing system such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with sodium hypochlorite (B82951) and a bromide salt. google.com This process involves the selective oxidation of the primary alcohol to the carboxylic acid without affecting the azetidine ring or the C3-hydroxyl group (if unprotected). The resulting azetidine-2-carboxylic acid is a constrained non-proteinogenic amino acid that can be used in peptide synthesis. rsc.org

Starting MaterialReagent(s)Product
N-Protected Azetidine-2-methanolTEMPO, NaOCl, NaBrN-Protected Azetidine-2-carboxylic acid

N-Alkylation and N-Protection/Deprotection Strategies

The secondary nitrogen atom of the azetidine ring is a nucleophilic center that readily undergoes alkylation and acylation. These reactions are crucial for installing protecting groups, which modulate the reactivity of the ring and prevent undesired side reactions during other transformations.

N-Protection: A variety of protecting groups are commonly employed for the azetidine nitrogen.

tert-Butoxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many reaction conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rsc.org

Benzyloxycarbonyl (Cbz): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is robust under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a method that is orthogonal to acid-labile groups like Boc. organic-chemistry.orgnih.govru.nlmagtech.com.cnnih.gov

Benzhydryl (Bh): This bulky group can be used for protection and later removed under specific oxidative or acidic conditions. google.comnih.gov

Sulfonyl groups: Groups like t-butanesulfonyl can be used, offering the advantage of being removable under acidic conditions.

The choice of protecting group is a strategic decision in a synthetic route, depending on the required stability and the conditions needed for its eventual removal.

N-Deprotection: The removal of the nitrogen protecting group is a critical step to liberate the free amine or to allow for subsequent N-functionalization. The conditions for deprotection must be chosen carefully to avoid cleavage of other sensitive groups in the molecule.

Protecting GroupCommon Deprotection Reagents
BocTrifluoroacetic Acid (TFA), HCl
CbzH₂, Pd/C (Hydrogenolysis)
p-Methoxyphenyl (PMP)Ceric Ammonium Nitrate (CAN)
Benzhydryl (Bh)NBS/Br₂ then p-TsOH; or strong acid

Ring-Opening and Ring-Expansion Reactions of Azetidines

The significant ring strain inherent in the four-membered azetidine ring (approx. 26 kcal/mol) makes it susceptible to cleavage under various conditions. These ring-opening and rearrangement reactions are powerful tools for synthesizing a range of acyclic and heterocyclic structures.

Nucleophilic Ring Opening Reactions

The azetidine ring itself is relatively stable and often requires activation to undergo nucleophilic attack. Activation is typically achieved by protonation or alkylation of the ring nitrogen, which forms a more reactive azetidinium ion. Lewis acids can also be used to catalyze the ring-opening process.

The regioselectivity of the nucleophilic attack on an unsymmetrical azetidinium ion is governed by a combination of steric and electronic factors.

Electronic Effects: Electron-withdrawing or conjugating substituents at the C2 position can stabilize a developing positive charge, making this carbon more susceptible to nucleophilic attack.

Steric Hindrance: In the absence of strong electronic effects, nucleophiles, particularly bulky ones, will preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen. For a 2-substituted azetidine like this compound, attack would generally be favored at the C4 position.

Intramolecular nucleophilic attack can also occur, where a pendant nucleophilic group on a substituent attacks the azetidine ring, leading to the formation of a new ring system. ru.nl

Strain-Release Driven Rearrangements of Azetidinols (e.g., Ritter Initiated Cascade to Oxazolines)

The combination of ring strain and the presence of a hydroxyl group at the C3 position enables unique rearrangement pathways. A notable example is the acid-catalyzed rearrangement of 3-hydroxyazetidines to form highly substituted 2-oxazolines. This transformation is initiated by a Ritter reaction, where a nitrile acts as a nucleophile. libretexts.orgresearchgate.net

The proposed mechanism proceeds as follows:

Carbocation Formation: In the presence of a strong acid (e.g., H₂SO₄), the tertiary benzylic alcohol at C3 is protonated and eliminated as water, generating a stabilized tertiary carbocation at C3.

Ritter Reaction: A nitrile solvent or additive attacks the carbocation, forming a nitrilium ion intermediate.

Intramolecular Cyclization/Rearrangement: The amide oxygen of the intermediate formed after hydration of the nitrilium ion attacks one of the carbons of the azetidine ring. The attack occurs at the more electrophilic C2 position, leading to the cleavage of the C2-N bond. This step is driven by the release of the azetidine ring strain and results in the formation of a five-membered 2-oxazoline ring.

This cascade reaction provides a powerful method for converting readily available 3-hydroxyazetidines into structurally distinct and valuable oxazoline (B21484) heterocycles in a single, high-yielding step. wikipedia.orgnih.gov

Deconstructive Isomerization via C-C Bond Cleavage

A notable transformation of the azetidinol (B8437883) scaffold involves a deconstructive isomerization through the cleavage of an inert carbon-carbon bond. Research has demonstrated that N-heterocyclic carbene (NHC) catalysis can effectively facilitate this transformation in azetidinols. rsc.org This process offers a direct route to valuable α-amino ketone and oxazol-2-one derivatives. rsc.org

The reaction is characterized by its use of non-metal catalysis, operational simplicity, and high regioselectivity. rsc.org In this process, the NHC is proposed to engage in a concerted proton transfer and ring-opening of the azetidinol. rsc.org This mechanism is supported by Density Functional Theory (DFT) calculations. rsc.org The utility of this method has been demonstrated on a gram-scale, indicating its potential for larger-scale synthetic applications. rsc.org The reaction typically proceeds in moderate to good yields. rsc.org

Table 1: Examples of Deconstructive Isomerization of Azetidinols

Starting Azetidinol Derivative Product(s) Yield Catalyst Reference
Substituted Azetidinol α-Amino Ketone Moderate to Good N-Heterocyclic Carbene (NHC) rsc.org
Substituted Azetidinol Oxazol-2-one Moderate to Good N-Heterocyclic Carbene (NHC) rsc.org

Development of Novel Azetidine-Based Reagents and Synthons

The unique structural features of azetidines have spurred the development of novel reagents and synthetic building blocks for use in medicinal chemistry and drug discovery.

Azetidine Sulfonyl Fluorides as Precursors for Diverse Motifs

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile precursors for generating a wide array of molecular motifs. nih.govchemrxiv.org These compounds can undergo an unusual defluorosulfonylation (deFS) reaction, behaving as precursors to carbocations. chemrxiv.orgnih.gov This reactivity is typically initiated under mild thermal conditions (around 60 °C), where the generated reactive intermediates can be coupled with a broad spectrum of nucleophiles. nih.govacs.org

This strategy has enabled the synthesis of novel azetidine-heterocyclic, -sulfoximine, and -phosphonate derivatives. nih.govchemrxiv.org The functional group tolerance of this method is extensive, accommodating sensitive groups such as free alcohols, tertiary amines, esters, and pyridines. acs.org This allows for the late-stage functionalization of complex molecules. acs.org Beyond simple coupling, ASFs have been utilized as linker motifs and in the development of new degrader motifs and potential PROTAC (Proteolysis Targeting Chimera) linkers by reacting them with E3 ligase recruiters like pomalidomide. nih.govdigitellinc.com

Table 2: Applications of Azetidine Sulfonyl Fluorides (ASFs)

Reaction Type Key Features Resulting Motifs/Applications Nucleophiles/Reaction Partners Reference
Defluorosulfonylation (deFS) Mild thermal activation (60 °C), carbocation generation Azetidine-heterocyclic derivatives, Azetidine-sulfoximines, Azetidine-phosphonates Heterocycles, Sulfoximines, Phosphorus-based nucleophiles nih.govnih.govacs.org
SuFEx (Sulfur(VI) Fluoride Exchange) Anionic conditions Azetidine-sulfur(VI) derivatives Alkoxides (e.g., from cholesterol) acs.org
Linker/Motif Synthesis Coupling with biologically active molecules Drug analogs, PROTAC linkers, Degrader motifs Pomalidomide and related E3 ligase recruiters chemrxiv.orgnih.govdigitellinc.com

Azetidinols as Intermediates for Other Nitrogen-Containing Heterocycles

The strained four-membered ring of azetidinols makes them useful intermediates for the synthesis of other nitrogen-containing heterocycles. While direct ring expansion or rearrangement reactions are a key application, derivatized azetidines can also serve as foundational building blocks for more complex heterocyclic systems.

For instance, synthetic strategies have been developed to construct larger rings from azetidine precursors. One such method involves a one-pot rhodium-catalyzed N-H insertion and cyclization sequence that couples diazo compounds with linear alpha,omega-aminohalides. imperial.ac.uk This approach has been successful in rapidly assembling 4-, 5-, and 6-membered saturated nitrogen heterocycles, including pyrrolidines and piperidines, from precursors that share structural similarities with functionalized azetidines. imperial.ac.uk The synthesis of various nitrogen heterocycles is a field of significant interest due to their prevalence in natural products and pharmaceuticals. nih.govrsc.org Methodologies such as rhodium-catalyzed C-H activation/annulation with diazo compounds provide efficient routes to a variety of nitrogen-containing ring systems. rsc.org The adaptability of the azetidine core, derived from azetidinols, allows it to serve as a synthon for these more elaborate structures.

Applications of 2s,3r 2 Hydroxymethyl Azetidin 3 Ol and Azetidinol Scaffolds in Advanced Organic Synthesis

Azetidinols as Chiral Building Blocks for Complex Molecule Construction

Azetidinols, such as (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, serve as versatile chiral building blocks, providing a rigid and stereochemically defined framework for the synthesis of a wide array of more complex molecules. researchgate.netrsc.org The strain energy of the azetidine (B1206935) ring, which is significant but less than that of aziridines, allows for selective ring-opening reactions, providing access to diverse functionalized acyclic compounds. researchgate.netrsc.org

The controlled ring-opening of chiral azetidinols is a powerful strategy for the synthesis of enantiopure amino alcohols. These motifs are crucial components in many biologically active molecules and chiral ligands. mdpi.comnih.govresearchgate.net For instance, nucleophilic attack at specific positions on the azetidine ring can lead to the formation of 1,2- or 1,3-amino alcohols with high stereocontrol. The regioselectivity of this ring-opening is often dictated by the nature of the substituents on the azetidine ring and the reaction conditions employed. This approach provides a reliable route to complex amino alcohols that might be challenging to synthesize using other methods. researchgate.net

The conformationally constrained nature of the azetidine ring makes azetidinols and their derivatives excellent candidates for incorporation into peptidomimetics and as amino acid surrogates. rsc.orgnih.govresearchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation. researchgate.netmdpi.com By replacing a natural amino acid with a rigid azetidine-based unit, it is possible to enforce specific conformations (e.g., β-turns) in the peptide backbone, which can be crucial for biological activity. nih.gov The use of azetidine scaffolds can lead to peptidomimetics with increased potency and better pharmacokinetic profiles. rsc.orgresearchgate.net

The azetidine framework serves as a versatile platform for the construction of more complex, three-dimensional structures such as spirocyclic and fused ring systems. These intricate architectures are of significant interest in medicinal chemistry as they can provide access to novel chemical space and lead to compounds with unique biological activities. nih.govmdpi.comenamine.net The synthesis of spirocyclic azetidines can be achieved through intramolecular cyclization reactions, where a pre-functionalized side chain attached to the azetidine ring participates in the formation of a new ring. nih.govacs.org Similarly, fused azetidine systems can be prepared through various synthetic strategies, including cycloaddition reactions. mdpi.com The ability to generate such complex and rigid scaffolds from azetidinol (B8437883) precursors highlights their importance in modern drug discovery. enamine.netacs.org

Role in Catalysis and Ligand Design

The chiral environment provided by azetidinol-derived ligands has proven to be highly effective in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.netbirmingham.ac.ukresearchgate.net The rigidity of the azetidine ring helps to create a well-defined and predictable chiral pocket around the metal center, which is essential for high levels of stereocontrol. rsc.org

Azetidine-containing compounds, including those derived from this compound, have been successfully employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.netbirmingham.ac.uknih.gov These ligands often feature additional donor atoms, such as phosphorus or nitrogen, which coordinate to a metal center to form a chiral catalyst. The stereochemical information embedded in the azetidine backbone is effectively transferred to the catalytic center, influencing the facial selectivity of the substrate's approach and leading to the preferential formation of one enantiomer of the product. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations. nih.gov

Azetidine-derived ligands have demonstrated their utility in a range of important carbon-carbon bond-forming reactions. rsc.orgresearchgate.net

Henry Reaction: Chiral azetidine-based catalysts have been utilized to promote the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone. These catalysts can effectively control the stereochemistry of the newly formed stereocenters, yielding valuable nitro alcohols in high enantiomeric excess. researchgate.netbirmingham.ac.uk

Suzuki Reaction: In the realm of cross-coupling reactions, azetidine-based ligands have been shown to be effective in palladium-catalyzed Suzuki reactions. rsc.orgmdpi.com These reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide, are fundamental in the synthesis of biaryls and other conjugated systems. The use of chiral azetidine ligands can induce asymmetry in these processes, although this is a less common application. More significantly, the strain and electronic properties of azetidine-based ligands can impact the efficiency and scope of the Suzuki-Miyaura coupling. mdpi.com

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, can be rendered asymmetric through the use of chiral catalysts. Azetidine-derived catalysts, particularly those featuring dinuclear zinc complexes, have been successfully applied in asymmetric phospha-Michael additions, providing access to chiral phosphonates with high enantioselectivity. researchgate.netrsc.org Furthermore, aza-Michael additions using azetidine-based substrates have been developed for the synthesis of novel amino acid derivatives. mdpi.com

Medicinal Chemistry Applications and Drug Discovery Scaffolds

The inherent structural rigidity and polar nature of the azetidine ring make it an attractive motif in the design of novel therapeutic agents. Azetidine-containing compounds often exhibit improved metabolic stability, aqueous solubility, and cell permeability compared to their more flexible or lipophilic counterparts. These properties are particularly advantageous in the development of drugs targeting the central nervous system (CNS) and in the design of sophisticated molecular tools like enzyme inhibitors and proteolysis-targeting chimeras (PROTACs).

Azetidine Scaffolds in CNS-Targeted Compound Libraries

The development of drugs that can effectively cross the blood-brain barrier (BBB) presents a significant challenge in the treatment of central nervous system disorders. The physicochemical properties required for BBB penetration are stringent, often favoring molecules with low molecular weight, limited polar surface area, and a controlled number of hydrogen bond donors and acceptors. Azetidine scaffolds have emerged as valuable building blocks for the construction of CNS-focused compound libraries due to their ability to introduce structural complexity and three-dimensionality while maintaining "drug-like" properties. nih.govnih.govbroadinstitute.org

A notable strategy involves the synthesis and diversification of densely functionalized azetidine ring systems to create a variety of fused, bridged, and spirocyclic frameworks. nih.govbroadinstitute.org For instance, starting from N-allyl amino diols, multi-gram quantities of 2-cyanoazetidines can be prepared and subsequently elaborated into more complex structures. acs.org Researchers have successfully synthesized libraries of spirocyclic azetidines and evaluated their in vitro physicochemical and pharmacokinetic properties, demonstrating their potential for generating lead-like molecules for CNS targets. nih.govnih.gov The in silico and in vitro profiling of these libraries for properties like solubility, protein binding, and permeability provides crucial data to guide the selection of scaffolds for further development. nih.govacs.org

An example of such a library is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, which underscores the utility of these scaffolds in diversity-oriented synthesis aimed at exploring new chemical space for CNS drug discovery. nih.govnih.gov

Exploration of Azetidinols as Scaffolds for Enzyme Inhibitors (e.g., Polymerase Theta)

Azetidinol scaffolds, particularly those with specific stereochemistry like this compound, have shown significant promise as core structures for the development of potent and selective enzyme inhibitors. A key area of interest is the inhibition of DNA Polymerase Theta (Polθ), an enzyme that has emerged as a synthetic lethal target in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. nih.govresearchgate.net

Recent research, aided by artificial intelligence, has led to the development of 3-hydroxymethyl-azetidine derivatives as a novel class of Polθ inhibitors. nih.gov These compounds feature the azetidine ring as a central scaffolding element. Through structure-based drug design, an initial lead compound was identified and subsequently optimized to yield more potent derivatives. nih.gov This work highlights that the 3-hydroxymethyl-azetidine moiety can act as an effective bioisostere for other cyclic structures, such as pyrrolidin-3-ol, in the design of enzyme inhibitors. nih.gov

The inhibition of Polθ's polymerase activity is a key therapeutic strategy. nih.gov The development of small molecule inhibitors for Polθ is an active area of research, with several pharmaceutical companies reporting potent and selective inhibitors of both its polymerase and ATPase activities. nih.govelsevierpure.com The ultimate goal is to develop therapies that can be used alone or in combination with other treatments, like PARP inhibitors, for HR-deficient tumors. elsevierpure.com

Compound Target Significance
3-Hydroxymethyl-azetidine derivativesPolymerase Theta (Polθ)Novel class of inhibitors with potential for treating BRCA-deficient tumors. nih.gov
Azetidine-based scaffoldsCNS-related targetsUsed to generate diverse compound libraries with favorable properties for BBB penetration. nih.govnih.gov

Azetidine Derivatives in Fragment-Based Drug Discovery and PROTAC Design

The conformationally restricted nature of the azetidine ring makes it a valuable tool in fragment-based drug discovery (FBDD). enamine.net The rigidity of the scaffold helps to pre-organize the spatial orientation of appended molecular fragments, which can lead to a lower entropic penalty upon binding to a biological target and potentially higher affinity. enamine.net This makes azetidine-containing fragments attractive starting points for the development of new drugs.

Furthermore, azetidine derivatives are finding utility in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govyoutube.com The linker component of a PROTAC is crucial for its efficacy, and azetidine-containing linkers are being explored to provide optimal spatial arrangement and physicochemical properties. For example, Methyl 1-Boc-azetidine-3-carboxylate is a commercially available building block used in the synthesis of PROTAC linkers. medchemexpress.com The incorporation of rigid motifs like azetidine into the linker can influence the stability and degradation efficiency of the resulting PROTAC. youtube.comnih.gov

Structure-Activity Relationship (SAR) Studies on Azetidinol Derivatives

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For azetidinol derivatives, SAR studies focus on understanding how modifications to the azetidine ring and its substituents affect biological activity. nih.govyoutube.comnih.gov These studies can involve systematic changes to the molecule, such as altering the substitution pattern on the ring or modifying the nature of the functional groups.

For example, in the development of tryptase inhibitors, a series of N1-activated C4-carboxy azetidinone derivatives were synthesized using solid-phase methodology to rapidly assess the SAR associated with different functionalities. nih.gov This approach led to the discovery of potent and more specific inhibitors. Similarly, SAR studies on other classes of compounds, such as aminopyridine carboxamides as JNK-2 inhibitors, have highlighted the importance of physicochemical properties like dipole moment, logP, and molecular shape in determining inhibitory activity.

Computational and Mechanistic Investigations of 2s,3r 2 Hydroxymethyl Azetidin 3 Ol and Azetidinols

Quantum Chemical Calculations (e.g., DFT, CASPT2) to Elucidate Reactivity and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Complete Active Space Second-order Perturbation Theory (CASPT2), are powerful tools for exploring the electronic structure, reactivity, and conformational landscape of azetidinols.

DFT calculations have been widely employed to investigate the mechanisms of azetidine (B1206935) synthesis. For instance, in the lanthanide(III)-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations were used to understand the regioselectivity of the reaction. frontiersin.org The calculations revealed that the energy of the transition state leading to azetidine formation is lower than that for the competing pyrrolidine (B122466) formation, which aligns with experimental observations. frontiersin.org Similarly, in the copper-catalyzed photoredox radical cyclization of ynamides to form azetidines, DFT calculations showed that the 4-exo-dig cyclization is kinetically favored over the 5-endo-dig pathway. nih.gov DFT has also been instrumental in understanding the formation of azetidine-2-carboxylic acid, a proline analogue. These calculations highlighted the importance of a specific substrate conformation and the role of the active site environment in facilitating the cyclization of S-adenosylmethionine (SAM). nih.gov

The conformational properties of azetidines and their radical cations have also been a subject of theoretical investigation. EPR spectroscopy combined with UHF, MP2, and SDCI calculations suggested a planar ring structure for the azetidine radical cation. rsc.org Furthermore, DFT calculations have been used to rationalize the stereochemical outcomes of reactions involving azetidines by analyzing the stability of diastereomeric lithiated intermediates. cnr.it

CASPT2, a multireference perturbation theory method, is particularly useful for studying excited states and systems with significant electronic near-degeneracies, which can be relevant in photochemical reactions leading to azetidines. molcas.orgmolcas.org While specific CASPT2 studies on (2S,3R)-2-(hydroxymethyl)azetidin-3-ol were not found, this method has been applied to understand the photorepair mechanism of DNA lesions involving azetidine intermediates, where it helped to elucidate the energetics of ring-opening reactions. researchgate.net

The table below summarizes key applications of quantum chemical calculations in the study of azetidines.

Method System/Reaction Studied Key Findings
DFTLa(OTf)₃-catalyzed intramolecular aminolysis of epoxy aminesLower transition state energy for azetidine formation explains regioselectivity. frontiersin.org
DFTCopper-catalyzed radical cyclization of ynamides4-exo-dig pathway is kinetically favored over 5-endo-dig. nih.gov
DFTBiosynthesis of azetidine-2-carboxylic acidRevealed the importance of substrate conformation and active site desolvation. nih.gov
DFTAsymmetric lithiation-trapping of N-thiopivaloyl azetidineRationalized stereoconvergence through the stability of lithiated intermediates. cnr.it
CASPT2Photorepair of DNA lesions involving azetidinesElucidated the energetics of azetidine ring-opening in radical ions. researchgate.net

Mechanistic Studies of Azetidine-Forming and Azetidine-Transforming Reactions

Mechanistic studies, often combining experimental and computational approaches, are essential for understanding how azetidines are formed and how they can be transformed into other useful molecules.

The stereochemistry of azetidine synthesis is often controlled by the subtle energetic differences between various transition states. rsc.orgnih.gov Computational transition state analysis has been a powerful tool in rationalizing and predicting these outcomes.

In the context of the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, the stereochemical outcome is dictated by the geometry of the approach of the reactants in the excited state. researchgate.netnih.gov Similarly, in the asymmetric lithiation of N-thiopivaloyl azetidine, DFT calculations of the transition states helped to explain the observed high stereoselectivity, which arises from a dynamic resolution of configurationally unstable lithiated intermediates. cnr.itrsc.org The stereodivergent reduction of vinyl radicals formed during the cyclization of ynamides was also analyzed computationally to understand the preferential formation of the Z-isomer. nih.gov

Radical trapping and deuterium (B1214612) labeling are experimental techniques used to probe reaction mechanisms and identify reactive intermediates.

Radical trapping experiments have been employed to gain evidence for the involvement of radical species in azetidine-forming reactions. For example, in the photocatalytic synthesis of azetidines from azabicyclo[1.1.0]butanes (ABBs), spin trapping experiments using PBN (N-tert-butyl-α-phenylnitrone) confirmed the presence of N-centered and S-centered radicals. chemrxiv.org These experiments, combined with DFT calculations, supported a radical strain-release mechanism. chemrxiv.orgchemrxiv.orgresearchgate.net

Deuterium labeling is a classic method to trace the path of atoms during a reaction and to determine kinetic isotope effects, which can provide insight into rate-determining steps. chem-station.com For instance, an ionic reduction of an exocyclic double bond on an azetidine ring using deuterated triethylsilane resulted in a selectively deuterated azetidine, demonstrating a method for isotopic labeling. nih.gov In the study of the Norrish-Yang cyclization to form azetidinols, deuterated acetonitrile (B52724) was used as a solvent, as it is known to facilitate such reactions. researchgate.net While specific deuterium labeling studies on this compound were not identified, this technique remains a valuable tool for mechanistic elucidation in azetidine chemistry. chem-station.commdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Economical Synthetic Routes to Chiral Azetidinols

While methods for synthesizing chiral azetidinols exist, there is a continuous need for more sustainable and cost-effective routes. Future research is anticipated to concentrate on the use of earth-abundant metal catalysts and organocatalysis to minimize reliance on expensive and toxic heavy metals. The exploration of enzymatic resolutions and desymmetrization strategies could also provide highly efficient and selective pathways to these chiral scaffolds. A key goal will be to develop synthetic routes that are amenable to large-scale production, thereby facilitating the broader application of these compounds in various fields.

The principles of green chemistry are expected to be central to the development of new synthetic methods. This includes the use of renewable starting materials, solvent-free reaction conditions, and processes that minimize waste generation. Such advancements will not only make the synthesis of chiral azetidinols more environmentally friendly but also more economically viable for industrial applications.

Expanding the Scope of Azetidinol (B8437883) Derivatization for Enhanced Molecular Diversity

The hydroxyl and hydroxymethyl groups of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol offer multiple points for chemical modification, enabling the creation of diverse molecular libraries. Future research will likely focus on developing novel and selective derivatization techniques to functionalize these positions. This could involve the introduction of a wide array of chemical moieties, including aromatic rings, heterocyclic systems, and various pharmacophores, to explore a broader chemical space.

The development of orthogonal protection strategies will be crucial for selectively modifying one hydroxyl group in the presence of the other. This will allow for the synthesis of highly complex and precisely functionalized azetidinol derivatives. The resulting libraries of compounds can then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents.

Advanced Applications in Complex Natural Product Synthesis and Bioconjugation

The rigid and stereochemically defined structure of this compound makes it an attractive building block for the total synthesis of complex natural products. Its incorporation can introduce conformational constraints and specific stereochemical features that are often crucial for biological activity. Future research is expected to see the use of this azetidinol in the synthesis of alkaloids, polyketides, and other classes of natural products that possess a four-membered nitrogen-containing ring.

In the realm of bioconjugation, the functional groups of this azetidinol can be utilized for attachment to biomolecules such as proteins, peptides, and nucleic acids. This can lead to the development of novel bioconjugates with enhanced properties, such as improved stability, targeted delivery, and novel biological functions. For instance, azetidinol-containing peptides may exhibit unique secondary structures and improved resistance to proteolytic degradation.

Integration of Artificial Intelligence and Machine Learning in Azetidinol Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. In the context of azetidinol chemistry, AI and ML algorithms can be employed to predict the biological activities of virtual libraries of azetidinol derivatives, thereby prioritizing the synthesis of the most promising candidates. These computational tools can also be used to optimize reaction conditions and predict the outcomes of chemical transformations, accelerating the development of novel synthetic routes.

Furthermore, generative models can be used to design novel azetidine (B1206935) scaffolds with desired physicochemical and pharmacological properties. By learning from existing chemical data, these models can propose new molecular structures that are likely to exhibit specific biological activities. This integration of computational and experimental approaches will undoubtedly expedite the discovery and development of new azetidinol-based molecules.

Exploration of New Biological Targets for Azetidine Scaffolds, Focusing on Novel Mechanisms

While azetidine-containing molecules have been investigated for certain biological activities, there remains a vast and largely unexplored landscape of potential biological targets. Future research should focus on screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic applications. This could include targets involved in cancer, infectious diseases, and neurological disorders.

A key aspect of this research will be to elucidate the mechanisms of action of any newly discovered bioactive azetidinols. Understanding how these molecules interact with their biological targets at a molecular level will be crucial for their further development as therapeutic agents. This could involve a combination of biochemical assays, structural biology techniques, and computational modeling to unravel the intricate details of their biological function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R)-2-(hydroxymethyl)azetidin-3-ol, and how can stereochemical purity be ensured during synthesis?

  • Methodology : Utilize asymmetric catalysis or chiral auxiliary approaches to control stereochemistry at C2 and C3 positions. Evidence from azetidinone synthesis (e.g., thiourea-mediated cyclization in ) suggests that ring-closing strategies with chiral ligands (e.g., Evans oxazaborolidines) can achieve high enantiomeric excess. Post-synthesis, validate stereochemistry via 1H^1H-NMR coupling constants and 13C^13C-NMR chemical shifts, complemented by polarimetry or chiral HPLC .

Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (4°C to 60°C). Monitor degradation via LC-MS and quantify intact compound levels. highlights the importance of storing azetidine derivatives in inert, dry environments to prevent ring-opening reactions, which may apply here.

Q. What spectroscopic techniques are most effective for characterizing the hydroxyl and hydroxymethyl groups in this compound?

  • Methodology : Use 1H^1H-NMR to identify proton environments (e.g., OH groups at δ 1.5–5.0 ppm with exchange broadening) and 13C^13C-NMR for carbon assignments. IR spectroscopy can confirm O-H stretches (~3200–3600 cm1^{-1}). For advanced confirmation, employ 2D-NMR (HSQC, HMBC) to resolve coupling between C2/C3 and adjacent functional groups .

Advanced Research Questions

Q. How do computational models predict the conformational flexibility of this compound, and how does this impact its biological interactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map energy-minimized conformers. Molecular dynamics simulations in aqueous solutions can reveal preferred ring puckering (e.g., envelope vs. twist conformations). Compare with crystallographic data from similar azetidines () to validate models. Such flexibility may influence binding to biological targets like enzymes or receptors .

Q. What are the kinetic and thermodynamic drivers of this compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Investigate reactions with electrophiles (e.g., acyl chlorides, alkyl halides) under controlled conditions. Use 1H^1H-NMR kinetics to measure rate constants and Eyring plots to determine activation parameters. (on azetidine derivatives) suggests that the hydroxymethyl group’s steric effects may slow reactivity compared to simpler azetidines.

Q. How does the compound’s stereochemistry influence its activity in enzyme inhibition assays, particularly against β-lactamase or proteases?

  • Methodology : Test enantiomeric pairs (2S,3R vs. 2R,3S) in enzyme inhibition assays. Use X-ray crystallography or cryo-EM to resolve binding modes. (on azetidine-containing glycosides) implies that stereochemistry critically affects hydrogen-bonding networks with active-site residues.

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers resolve these discrepancies?

  • Methodology : Systematically test solubility in DMSO, water, and ethanol using gravimetric analysis or UV-Vis spectroscopy. Cross-reference with purity data (HPLC ≥98%) to rule out impurities as confounding factors. (on hydroxy acids) highlights that even minor structural variations (e.g., chain length) drastically alter solubility, suggesting analogous behavior here.

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its structural similarity to toxic azetidines?

  • Methodology : Follow GHS guidelines for azetidine derivatives ( ): Use PPE (gloves, goggles), avoid inhalation/ingestion, and store under nitrogen at –20°C. Emergency procedures align with (e.g., rinse skin with water for 15 minutes if exposed).

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